2-(4-Chlorophenyl)benzyl alcohol
Overview
Description
(4’-Chlorobiphenyl-2-yl)methanol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a methanol group is attached to the 2 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chlorobiphenyl-2-yl)methanol typically involves the reaction of 4-chlorobiphenyl with formaldehyde in the presence of a base. One common method is the Grignard reaction, where 4-chlorobiphenyl is reacted with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield (4’-Chlorobiphenyl-2-yl)methanol.
Industrial Production Methods
Industrial production of (4’-Chlorobiphenyl-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Chlorobiphenyl-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: 4’-Chlorobiphenyl-2-carboxylic acid or 4’-Chlorobiphenyl-2-aldehyde.
Reduction: 4’-Chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Chlorobiphenyl-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Chlorobiphenyl-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
2-Chlorobiphenyl-4-methanol: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
(4’-Chlorobiphenyl-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H11ClO |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2 |
InChI Key |
AMPOWGGQSPQVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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